2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid
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Overview
Description
2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid is an organic compound belonging to the class of phenylalanine derivatives This compound is characterized by its complex structure, which includes an acetamido group, a phenyl ring, and a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the acylation of phenylalanine derivatives followed by a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid include:
4-Acetamidophenol:
2-Acetamido-3-(4-methoxyphenyl)propanoic acid: A phenylalanine derivative with similar structural features.
Uniqueness
Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
5887-78-5 |
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Molecular Formula |
C16H18N2O7 |
Molecular Weight |
350.32 g/mol |
IUPAC Name |
2-acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C16H18N2O7/c1-9(19)17-12-5-3-11(4-6-12)13(21)7-8-16(14(22)23,15(24)25)18-10(2)20/h3-6H,7-8H2,1-2H3,(H,17,19)(H,18,20)(H,22,23)(H,24,25) |
InChI Key |
OVZWYQJVUUEGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CCC(C(=O)O)(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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